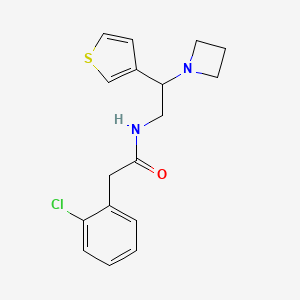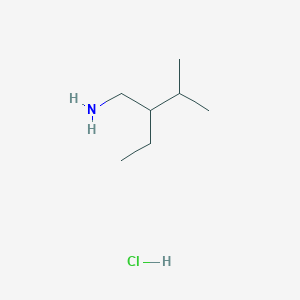![molecular formula C17H19N3O2 B2883170 5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol CAS No. 1252913-43-1](/img/structure/B2883170.png)
5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
G Protein-Biased Dopaminergics
1,4-Disubstituted aromatic piperazines are recognized by aminergic G protein-coupled receptors. Studies have shown that connecting a lipophilic moiety to the arylpiperazine core can increase binding affinity and fine-tune functional properties. This concept has been demonstrated to produce high-affinity dopamine receptor partial agonists that favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. These findings suggest the potential of designing G protein-biased partial agonists as novel therapeutics for conditions such as psychosis, illustrating complex structure-functional selectivity relationships at dopamine D2 receptors (Möller et al., 2017).
Antimicrobial Activities
Research into novel 1,2,4-Triazole derivatives, including structures related to 5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol, has identified compounds with significant antimicrobial activities. These compounds were synthesized through the reaction of various ester ethoxycarbonylhydrazones with primary amines, displaying good or moderate activities against test microorganisms. This highlights the potential for these compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Phosphorus Dendrimers and DNA Complexation
Phosphorus dendrimers with terminal groups like methyl piperazine have been synthesized and shown to have low cytotoxicity towards various cell strains. These dendrimers can interact with DNA, forming dendriplexes, and have been used in transfection experiments to deliver DNA into cells. This opens up avenues for their use in gene delivery and therapy (Padié et al., 2009).
Carbon Dioxide Capture
Aqueous solutions of piperazine, a similar structure to this compound, have been studied for carbon dioxide capture. Piperazine is resistant to thermal degradation and oxidation, making it advantageous for use in carbon capture technologies. Its resistance allows for higher temperatures and pressures in the stripper, potentially leading to energy savings (Freeman et al., 2010).
Serotonergic Ligands and Insecticides
Compounds based on the scaffold of 5-HT1A agonists, including structures related to this compound, have shown potential as new insecticides with a novel mode of action. These compounds displayed growth-inhibiting or larvicidal activities against the armyworm, indicating the possibility of developing novel insecticides based on serotonergic ligand scaffolds (Cai et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of the compound “5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol” are currently unknown. This compound belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . .
Mode of Action
As a phenylpiperazine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby modulating their activity.
Biochemical Pathways
Phenylpiperazines and their derivatives have been reported to exhibit a wide range of biological and pharmaceutical activities , suggesting that they may affect multiple biochemical pathways
Pharmacokinetics
The physicochemical parameters of phenylpiperazines can be modified to obtain the best ADME/Tox results for drug candidates . .
Result of Action
Given the diverse biological activities of phenylpiperazines , this compound may exert a variety of effects at the molecular and cellular levels
Propiedades
IUPAC Name |
5-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-2-5-15(6-3-13)19-8-10-20(11-9-19)17(22)14-4-7-16(21)18-12-14/h2-7,12H,8-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGYQBBJZVLTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide](/img/structure/B2883087.png)






![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)
![2-(methylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2883105.png)
![(4-Piperidin-1-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2883107.png)

